molecular formula C19H13ClN6 B12227019 3-(3-chlorophenyl)-7-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(3-chlorophenyl)-7-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12227019
M. Wt: 360.8 g/mol
InChI Key: DWZFJPJPTHWNKD-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-7-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-7-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorophenyl)-7-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.

Scientific Research Applications

3-(3-chlorophenyl)-7-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-7-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or inhibits.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-chlorophenyl)-7-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties

Biological Activity

3-(3-chlorophenyl)-7-(2-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fused heterocyclic structure that includes both pyrazole and triazole moieties, which are known for their diverse biological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Pyrazole Core : Initial reactions to create the pyrazole framework.
  • Triazole Formation : Subsequent steps to incorporate the triazole moiety.
  • Substituent Introduction : Adding the chlorinated and methyl-substituted phenyl groups to enhance biological activity.

This multi-step process allows for the derivatization of the compound, which is essential for exploring its chemical properties and biological activities .

Biological Activities

Research indicates that this compound exhibits significant biological activities including:

  • Anticancer Properties : The compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. Mechanistic studies suggest that it may interact with specific molecular targets such as enzymes involved in cell cycle regulation and apoptosis pathways .
  • Antimicrobial Activity : Preliminary studies indicate efficacy against a range of microbial pathogens. The compound's structure may facilitate interaction with bacterial enzymes or cell membranes .
  • Antiviral Effects : There is emerging evidence suggesting potential antiviral activity through inhibition of viral replication pathways .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Cell Proliferation : Studies have demonstrated that this compound can significantly reduce the proliferation rates of cancer cells by inducing cell cycle arrest .
  • Induction of Apoptosis : The activation of apoptotic pathways such as caspase cascades has been observed upon treatment with this compound. Specifically, it has been shown to activate caspase-9 and induce PARP cleavage .
  • Target Interaction : Molecular docking studies suggest that the compound binds effectively to key enzymes involved in cancer progression and microbial metabolism .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Evaluation :
    • A study assessed its effects on MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) cell lines. Results indicated a dose-dependent reduction in cell viability with IC50 values demonstrating potent anticancer activity .
    Cell LineIC50 (µM)Mechanism
    MCF-75.23Apoptosis induction
    K5626.75Cell cycle arrest
  • Antimicrobial Testing :
    • In vitro assays showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Properties

Molecular Formula

C19H13ClN6

Molecular Weight

360.8 g/mol

IUPAC Name

5-(3-chlorophenyl)-10-(2-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C19H13ClN6/c1-12-5-2-3-8-16(12)26-18-15(10-22-26)19-24-23-17(25(19)11-21-18)13-6-4-7-14(20)9-13/h2-11H,1H3

InChI Key

DWZFJPJPTHWNKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=CC=C5)Cl

Origin of Product

United States

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